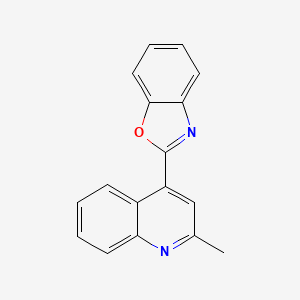

2-(2-Methylquinolin-4-yl)-1,3-benzoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

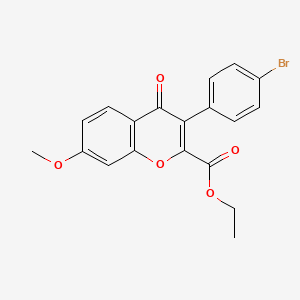

“2-(2-Methylquinolin-4-yl)-1,3-benzoxazole” is a compound that contains a benzoxazole ring fused with a 2-methylquinolin-4-yl group . The benzoxazole ring is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure. In this case, those elements are carbon, nitrogen, and oxygen. The 2-methylquinolin-4-yl group is a type of quinoline, which is a class of compounds that have been found to exhibit a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a benzoxazole ring fused with a 2-methylquinolin-4-yl group. The benzoxazole ring consists of a benzene ring fused with an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The 2-methylquinolin-4-yl group consists of a quinoline ring with a methyl group attached at the 2-position .

Aplicaciones Científicas De Investigación

Luminescence Modulation in Lanthanide Complexes : A study by Shavaleev et al. (2009) explored the use of benzoxazole-substituted 8-hydroxyquinolines as ligands in lanthanide complexes. These complexes showed notable near-infrared luminescence, which can be modulated by modifying the chromophore units in the ligands (Shavaleev et al., 2009).

Regioselectivity in C(sp3)-H Alkylation of Amines : Research by Lahm and Opatz (2014) identified the benzoxazole moiety as a removable directing group in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This highlights its potential in organic synthesis (Lahm & Opatz, 2014).

Antimicrobial Activity of Triazole Derivatives : Sumangala et al. (2010) synthesized a series of 1,2,3-triazoles containing the quinoline moiety. These compounds displayed significant antimicrobial activity, demonstrating the potential of benzoxazole derivatives in developing new antimicrobial agents (Sumangala et al., 2010).

Antitumor Activity of Quinazolinone Analogs : Al-Suwaidan et al. (2016) studied 3-benzyl-substituted-4(3H)-quinazolinones, some of which showed significant antitumor activity. The study offers insights into the potential use of benzoxazole derivatives in cancer therapy (Al-Suwaidan et al., 2016).

Synthesis and Antitumor Studies of Benzoxazolyl Hydrazones : Easmon et al. (2006) described the synthesis and antitumor activities of 2-benzoxazolylhydrazones. These compounds were effective inhibitors of leukemia, colon, and ovarian cancer cells, suggesting their potential in cancer treatment (Easmon et al., 2006).

Corrosion Inhibition Properties of Benzoxazoles : Kadhim et al. (2017) investigated the corrosion inhibition properties of benzoxazole derivatives on mild steel. These compounds showed significant inhibition efficiency, indicating their potential application in corrosion protection (Kadhim et al., 2017).

Anticonvulsant Evaluation of Benzothiazolylcarbamoyl Derivatives : Malik et al. (2013) synthesized and evaluated the anticonvulsant effects of benzothiazolylcarbamoyl derivatives. These compounds displayed significant anticonvulsant activity, highlighting their potential in epilepsy treatment (Malik et al., 2013).

Mecanismo De Acción

Target of Action

A related compound, methyl (1r,2s)-2-(hydroxycarbamoyl)-1-{4-[(2-methylquinolin-4-yl)methoxy]benzyl}cyclopropanecarboxylate, has been found to interact with the disintegrin and metalloproteinase domain-containing protein 17 .

Mode of Action

It’s known that quinoline derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives have been found to be involved in various biochemical pathways, affecting cellular processes .

Result of Action

Quinoline derivatives have been found to exhibit various biological activities, including antitumor, antibacterial, antimicrobial, anticonvulsant, anti-inflammatory, and cardiovascular activities .

Propiedades

IUPAC Name |

2-(2-methylquinolin-4-yl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O/c1-11-10-13(12-6-2-3-7-14(12)18-11)17-19-15-8-4-5-9-16(15)20-17/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBISBHCJDXSMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C3=NC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-(oxolan-2-ylmethyl)benzenesulfonamide](/img/structure/B2387736.png)

![4-benzyl-N-isopropyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2387739.png)

![2-[N-(2-methylpropyl)6-chloro-5-fluoropyridine-3-sulfonamido]acetamide](/img/structure/B2387740.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]pent-4-enamide](/img/structure/B2387742.png)

![Methyl 3-[(7R,8R)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoate](/img/structure/B2387745.png)

![Methyl 4-((2-methyl-4-oxo-9-((tetrahydrofuran-2-yl)methyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2387748.png)

![N-(tetrahydrofuran-2-ylmethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2387750.png)

![N-(4-acetylphenyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2387754.png)

![Methyl 6-(2-methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2387758.png)